molecular formula C18H19ClFN5O2 B8764119 7-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-1H-purine-2,6-dione

7-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B8764119
M. Wt: 391.8 g/mol
InChI Key: IENWAGAKLQBJFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-8-pyrrolidin-1-yl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C18H19ClFN5O2 and its molecular weight is 391.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C18H19ClFN5O2

Molecular Weight

391.8 g/mol

IUPAC Name

7-[(2-chloro-6-fluorophenyl)methyl]-1,3-dimethyl-8-pyrrolidin-1-ylpurine-2,6-dione

InChI

InChI=1S/C18H19ClFN5O2/c1-22-15-14(16(26)23(2)18(22)27)25(17(21-15)24-8-3-4-9-24)10-11-12(19)6-5-7-13(11)20/h5-7H,3-4,8-10H2,1-2H3

InChI Key

IENWAGAKLQBJFD-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCC3)CC4=C(C=CC=C4Cl)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 8-bromo-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione (50 mg, 0.12 mmol) in 300 μL DMSO was treated with pyrrolidine (55 μL, 0.55 mmol) and heated at 130° C. for 15 h. The reaction was cooled to 25° C. and treated with 1 mL H2O. After centrifugation for 1 h the liquid was decanted, and the process was repeated. The reaction was treated with 1 mL toluene and concentrated under reduced pressure. The residue was treated with 2 mL CH2Cl2 followed by isocyanate scavenger resin (500 mg, 0.58 mmol, 1.16 mmol/g). The reaction was filtered after agitating for 30 min, and the filtrate was concentrated under reduced pressure to give 48 mg (>99% yield) of the title compound: 1H NMR (CDCl3, 300 MHz) 7.27-7.18 (m, 2H), 7.02-6.91 (m, 1H), 5.73 (s, 2H), 3.59-3.48 (m, 7H), 3.35 (s, 3H), 1.98-1.87 (m, 4H); MS (ESP+) m/e 392 (MH+); TLC (EtOAc:hexanes/1:1) Rf=0.24.
Quantity
55 μL
Type
reactant
Reaction Step One
Name
Quantity
300 μL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Yield
99%

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